![molecular formula C21H17ClN2O3S B3396994 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide CAS No. 1021206-99-4](/img/structure/B3396994.png)
5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chloro group, a methoxy group, a carbonyl group, and an indolin group. These groups suggest that the compound could have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as Friedel-Crafts acylation, Suzuki-Miyaura coupling, and various oxidation and halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The presence of these groups could lead to interesting interactions and conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive groups. These could include nucleophilic, electrophilic, and radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could be used in catalytic protodeboronation of pinacol boronic esters. This is a valuable but underdeveloped transformation. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Synthesis of Glyburide
The compound has been reported as an intermediate in the synthesis of glyburide, a medication used to treat diabetes .
Anti-Viral Activity
Indole derivatives, which the compound is a part of, have shown anti-viral activity in Huh-7.5 cells .
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-27-18-7-5-14(22)11-16(18)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMIDXMKVNELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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